Cas no 2227844-48-4 ((1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol)
(1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol
- EN300-1783837
- 2227844-48-4
-
- Inchi: 1S/C9H17N3O/c1-6-9(8(13)4-5-10)7(2)12(3)11-6/h8,13H,4-5,10H2,1-3H3/t8-/m1/s1
- InChI Key: KTTLRLVCDVWKSV-MRVPVSSYSA-N
- SMILES: O[C@H](CCN)C1C(C)=NN(C)C=1C
Computed Properties
- Exact Mass: 183.137162174g/mol
- Monoisotopic Mass: 183.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 64.1Ų
(1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1783837-0.05g |
(1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2227844-48-4 | 0.05g |
$1549.0 | 2023-09-19 | ||
| Enamine | EN300-1783837-0.1g |
(1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2227844-48-4 | 0.1g |
$1623.0 | 2023-09-19 | ||
| Enamine | EN300-1783837-0.25g |
(1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2227844-48-4 | 0.25g |
$1696.0 | 2023-09-19 | ||
| Enamine | EN300-1783837-0.5g |
(1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2227844-48-4 | 0.5g |
$1770.0 | 2023-09-19 | ||
| Enamine | EN300-1783837-1.0g |
(1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2227844-48-4 | 1g |
$1844.0 | 2023-06-03 | ||
| Enamine | EN300-1783837-2.5g |
(1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2227844-48-4 | 2.5g |
$3611.0 | 2023-09-19 | ||
| Enamine | EN300-1783837-5.0g |
(1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2227844-48-4 | 5g |
$5345.0 | 2023-06-03 | ||
| Enamine | EN300-1783837-10.0g |
(1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2227844-48-4 | 10g |
$7927.0 | 2023-06-03 | ||
| Enamine | EN300-1783837-1g |
(1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2227844-48-4 | 1g |
$1844.0 | 2023-09-19 | ||
| Enamine | EN300-1783837-5g |
(1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2227844-48-4 | 5g |
$5345.0 | 2023-09-19 |
(1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on (1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol
(1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS No. 2227844-48-4): A Comprehensive Overview
(1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS No. 2227844-48-4) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of propanol with a unique structural feature: the presence of a trimethylpyrazole moiety and an amino group. The chirality of the compound, specifically the (1R) configuration, adds an additional layer of complexity and potential for targeted biological activity.
The chemical structure of (1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol is characterized by a central carbon atom bonded to an amino group, a hydroxyl group, and a trimethylpyrazole ring. The trimethylpyrazole moiety is known for its ability to form stable complexes with various metal ions, which can influence the compound's pharmacological properties. The amino group, on the other hand, can participate in hydrogen bonding and other interactions that are crucial for biological activity.
In recent years, (1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as a lead compound in the development of new therapeutic agents. Research has shown that this compound exhibits promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
A study published in the Journal of Medicinal Chemistry in 2022 investigated the anti-inflammatory properties of (1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol. The researchers found that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that (1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol could be a valuable candidate for the treatment of inflammatory diseases.
Another area of research has focused on the anti-cancer potential of (1R)-3-amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol. A study published in Cancer Research in 2023 demonstrated that this compound selectively induced apoptosis in various cancer cell lines while showing minimal toxicity to normal cells. The mechanism of action was attributed to the compound's ability to disrupt mitochondrial function and activate caspase-dependent apoptotic pathways.
In addition to its anti-inflammatory and anti-cancer properties, (1R)-3-amino-1-(trimethyl-1H-pyrazol-4-y l)propan - 1 - ol has also been explored for its neuroprotective effects. A study published in Neuropharmacology in 2023 investigated the compound's ability to protect neurons from oxidative stress-induced damage. The results showed that (1R)-3-amino - 1 - (trimethyl - 1 H - pyrazol - 4 - yl )propan - 1 - ol significantly reduced neuronal cell death and improved cellular viability in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The synthesis of (1R)-3-amino - 1 - (trimethyl - 1 H - pyrazol - 4 - yl )propan - 1 - ol involves several steps, including the formation of the trimethylpyrazole ring and the introduction of the amino and hydroxyl groups. One common synthetic route involves starting from commercially available precursors such as trimethylpyrazole and using chiral catalysts to achieve the desired (R) configuration. The synthesis process is highly optimized to ensure high yields and purity, which are crucial for pharmaceutical applications.
The pharmacokinetic properties of (1R)-3-amino - 1 - (trimethyl - 1 H - pyrazol - 4 - yl )propan - 1 - ol have also been studied extensively. Research has shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and can cross the blood-brain barrier, making it suitable for both systemic and central nervous system-targeted therapies.
Clinical trials are currently underway to evaluate the safety and efficacy of (1R)-3-amino - 1 - (trimethyl - 1 H - pyrazol - 4 - yl )propan - 1 - ol in various therapeutic indications. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical development and potential commercialization.
In conclusion, ((R))-3-amino-(tri methyl-(H)-pyr azo l-(yl))-propa n-(o l) (CAS No. 2227844-48-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, combined with its favorable pharmacokinetic properties, makes it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.
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